molecular formula C13H28O B080023 3-Tridecanol CAS No. 10289-68-6

3-Tridecanol

Cat. No. B080023
CAS RN: 10289-68-6
M. Wt: 200.36 g/mol
InChI Key: LBSIDDOMEWFXBT-UHFFFAOYSA-N
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Description

3-Tridecanol, also known as tridecan-3-ol, is a compound that falls under the group of fatty alcohols . It is commonly found as a colorless solid or oily liquid with a mild pleasant odor .


Synthesis Analysis

A functional methyl ketone biosynthetic pathway was constructed in Escherichia coli by over-expressing two genes from Solanum habrochaites: shmks2, encoding a 3-ketoacyl-ACP thioesterase, and shmks1, encoding a beta-decarboxylase . These enzymes enabled methyl ketone synthesis from 3-ketoacyl-ACP, an intermediate in the fatty acid biosynthetic cycle .


Molecular Structure Analysis

The molecular formula of 3-Tridecanol is C13H28O . Its molecular weight is 200.3608 . The structure of 3-Tridecanol is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

3-Tridecanol is an alcohol. Flammable and/or toxic gases are generated by the combination of alcohols with alkali metals, nitrides, and strong reducing agents . They react with oxoacids and carboxylic acids to form esters plus water . Oxidizing agents convert them to aldehydes or ketones .


Physical And Chemical Properties Analysis

3-Tridecanol has a molecular weight of 200.3608 . It is commonly found as a colorless solid or oily liquid with a mild pleasant odor .

Scientific Research Applications

  • Microfiltration Applications : Scott et al. (1994) explored the microfiltration of organic solvent/water suspensions, using tridecanol as an example organic phase. This study suggests potential applications of tridecanol in filtration and separation processes (Scott et al., 1994).

  • Chemical Degradation Studies : Chagnes et al. (2011) investigated the chemical degradation of trioctylamine and 1-tridecanol in acidic sulfate media. This research may have implications for the understanding of tridecanol's stability and degradation in industrial processes (Chagnes et al., 2011).

  • Synthesis of Optically Active Compounds : Fukusaki et al. (1999) demonstrated the lipase-catalyzed kinetic resolution of 2,3-epoxy-1-tridecanol, which is crucial for the synthesis of optically active compounds like (+)-disparlure (Fukusaki et al., 1999).

  • Synthesis of Pheromone Intermediates : Li (2001) studied the synthesis of intermediates for sex pheromones of pine sawfly, using compounds like dimethyl 2 tridecanol. This work highlights tridecanol's role in synthesizing bioactive compounds (Li, 2001).

  • Catalysis and Chemical Synthesis : Yuki et al. (2013) demonstrated the use of tridecanol in tandem isomerization/hydroformylation/hydrogenation reactions, indicating its utility in complex chemical syntheses (Yuki et al., 2013).

  • Microbial Utilization and Degradation : Forney et al. (1967) studied the microbial degradation of compounds like 2-tridecanone into products including 2-tridecanol, indicating its relevance in biodegradation processes (Forney et al., 1967).

  • Drug Discovery : Kolb and Sharpless (2003) discussed the role of click chemistry in drug discovery, where compounds like 3-tridecanol can be utilized in bioconjugation reactions (Kolb & Sharpless, 2003).

  • Pharmaceutical Applications : Yu et al. (2016) described the use of tridecanol in the iron-catalysed tritiation of pharmaceuticals, highlighting its potential in drug development and radiolabeling (Yu et al., 2016).

  • Skin Penetration Enhancement : Noriko et al. (1988) investigated the effect of primary alcohols like tridecanol on the percutaneous absorption of indomethacin, suggesting applications in transdermal drug delivery (Noriko et al., 1988).

  • Food and Cosmetic Applications : Maximo et al. (2013) studied the solid-liquid equilibrium of triolein with fatty alcohols including tridecanol, relevant for the formulation of cosmetic, pharmaceutical, and food products (Maximo et al., 2013).

Safety And Hazards

3-Tridecanol can cause skin irritation . It is very toxic to aquatic life and can have long-lasting effects . Protective measures include wearing protective gloves, avoiding release to the environment, and washing contaminated body parts thoroughly after handling .

Future Directions

The global Tridecanol market was valued at US$ million in 2022 and is projected to reach US$ million by 2029, at a CAGR of % during the forecast period . The influence of COVID-19 and the Russia-Ukraine War were considered while estimating market sizes .

properties

IUPAC Name

tridecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSIDDOMEWFXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871201
Record name Tridecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tridecanol

CAS RN

10289-68-6
Record name 3-Tridecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10289-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecan-3-ol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010289686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecan-3-ol
Source EPA DSSTox
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Record name Tridecan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
H Ohta, H Tetsukawa - Agricultural and Biological Chemistry, 1980 - academic.oup.com
… The optical purity of 3-tridecanol was determined by comparing its value of specific rotation with that of the alcohol prepared by catalytic hydrogenation of optically active I-tridecene-3-01…
Number of citations: 32 academic.oup.com
C LEONARD, A KRIEF - 1976 - pascal-francis.inist.fr
Keyword (fr) REGIOSPECIFICITE REGIOSELECTIVITE SELENIURE ORGANIQUE PREPARATION REACTION CHIMIQUE COMPOSE ORGANOMETALLIQUE MECANISME …
Number of citations: 0 pascal-francis.inist.fr
L Nissen, F Casciano, A Gianotti - Food & Function, 2021 - pubs.rsc.org
… The former were plenty of 1-pentanol, 3-tridecanol, and 2-octen-1-ol (E), while the latter had … 3-Tridecanol is a long chain fatty alcohol that has a particular scent defined as musty and it …
Number of citations: 16 pubs.rsc.org
H Ohta, T Iwabuchi, G Tsuchihashi - Agricultural and Biological …, 1986 - jlc.jst.go.jp
The enzyme system of Corynebacterium equi IFO 3730 catalyzed the diastereo-selective oxidation of β-methyl-sec-alcohols. For example, only the erythro isomer of 5-methyl-6-…
Number of citations: 1 jlc.jst.go.jp
I Kubo, H Muroi, A Kubo - Journal of Agricultural and Food …, 1993 - ACS Publications
… Similarly, 3-tridecanol (15) exhibited activity against this cariogenic bacterium with a MIC of 12.5 µg/ mL, while 3-tridecanone did not show any activity up to 800 µg/mL. …
Number of citations: 109 pubs.acs.org
K Scott, IF McConvey, A Adhamy - Journal of membrane science, 1992 - Elsevier
This paper considers the feasibility of using emulsion membrane filtration as a means of recovering dilute organic solutes from aqueous process streams. The process offers a means of …
Number of citations: 25 www.sciencedirect.com
J Krupčik, K Tesařik, J Hrivňák - Chromatographia, 1975 - Springer
The retention characteristics of C 9 −C 14 secondary alcohols and their acetyl esters were studied on capillary columns coated with Carbowax 1500 and 20M and OV-101 stationary …
Number of citations: 6 link.springer.com
CA Sprang, EF Degering - Journal of the American Chemical …, 1942 - ACS Publications
Since the development of vapor phase nitration has made the nitroparaffins readily available, and a systematic study of their condensations with aliphatic aldehydes has been published…
Number of citations: 39 pubs.acs.org
KB Brown - 1958 - osti.gov
… Modification of the kerosene diluent with 3% tridecanol increased the flow capacity for water-in-oil type dispersions from … 0.1 M tri-fatty (General Mills) in 97% kerosene—3% tridecanol …
Number of citations: 7 www.osti.gov
F Motteran, RF Nascimento, BM Nadai, GM Titato… - Water, Air, & Soil …, 2019 - Springer
… The 1-tridecanol is a chemical compound from the alcohols group (specifically, fatty alcohols) which may be under the mixture of different isomeric such as 2-tridecanol, 3-tridecanol, 4-…
Number of citations: 11 link.springer.com

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